molecular formula C7H4ClNO2S2 B026174 1,3-Benzothiazole-4-sulfonyl chloride CAS No. 149575-65-5

1,3-Benzothiazole-4-sulfonyl chloride

Cat. No.: B026174
CAS No.: 149575-65-5
M. Wt: 233.7 g/mol
InChI Key: IAHKZUNYBBKBDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.

Pharmacokinetics

The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms

Action Environment

The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.

Chemical Reactions Analysis

1,3-Benzothiazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, aldehydes, ketones, and various nucleophiles. The major products formed from these reactions are typically sulfonamide and sulfonate derivatives, as well as benzothiazole derivatives.

Comparison with Similar Compounds

1,3-Benzothiazole-4-sulfonyl chloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the position of the sulfonyl chloride group, making it suitable for particular synthetic applications and research purposes.

Properties

IUPAC Name

1,3-benzothiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHKZUNYBBKBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565961
Record name 1,3-Benzothiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149575-65-5
Record name 1,3-Benzothiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzo[d]thiazole (1 g, 7.45 mol) was added dropwise to chlorosulfonic acid (5.5 mmol) at 0° C. After the addition was complete, the mixture was stirred at room temperature for 0.5 h and then heated at 105° C. and stirred overnight. The resulting mixture was cooled to −10° C. and quenched by pouring on crushed ice slowly. The resulting mixture was extracted with EtOAc (100 mL×2). The combined organic phase was washed with brine, dried over anhy. Na2SO4 and concentrated in vacuo. Column chromatography (15% PE/EtOAc) afforded 218 mg of title compound. 1H NMR (CHLOROFORM-d) δ: 9.41 (s, 1H), 8.41 (dd, J=8.1, 1.0 Hz, 1H), 8.29 (dd, J=7.7, 1.1 Hz, 1H), 7.68 (t, J=7.9 Hz, 1H). LC-MS: m/z 234.7 (M+H)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step One

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